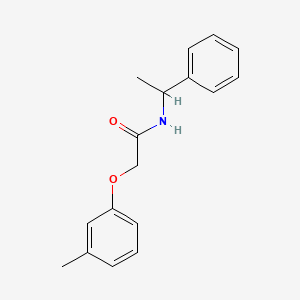
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, MPPEA has been found to have unique properties that make it a valuable tool for researchers in various fields.
作用机制
The exact mechanism of action of 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to interact with dopamine, serotonin, and norepinephrine receptors, as well as with enzymes such as MAO-A and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased feelings of reward and pleasure. It has also been found to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its unique pharmacological profile. It has been found to have a wide range of effects on different receptors and enzymes in the body, making it a valuable tool for studying the mechanisms underlying various diseases and disorders. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab settings.
未来方向
There are many potential future directions for research involving 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide. One area of interest is its potential as a treatment for various mood disorders, including depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying addiction and related disorders. Additionally, there is potential for the development of new drugs based on the structure of this compound, which may have improved pharmacological properties and fewer side effects than existing treatments.
合成方法
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-methylphenoxy)acetyl chloride with N-(1-phenylethyl)amine in the presence of a base. Other methods involve the use of different reagents and solvents, depending on the desired yield and purity of the final product.
科学研究应用
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been found to have a modulatory effect on the dopamine system, which is involved in reward and motivation. This makes this compound a valuable tool for studying the neural mechanisms underlying addiction and related disorders.
In pharmacology, this compound has been found to have a wide range of effects on different receptors and enzymes in the body. For example, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This makes this compound a potential treatment for depression and other mood disorders.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-12-17(19)18-14(2)15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAGZUFFLPAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)


![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)



